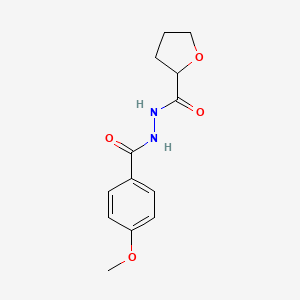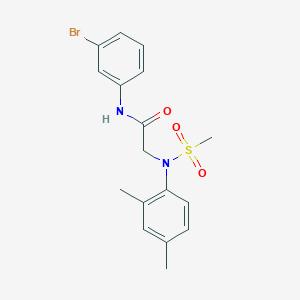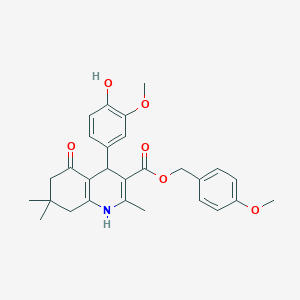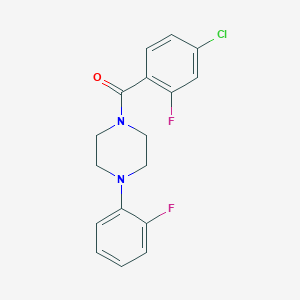
N'-(4-methoxybenzoyl)oxolane-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide is a chemical compound with a unique structure that combines a methoxybenzoyl group with an oxolane ring and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with oxolane-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy group or the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxolane ring and carbohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N’-(3-methoxybenzoyl)oxolane-2-carbohydrazide: Similar structure but with the methoxy group in the meta position.
Oxolane-2-carbohydrazide: Lacks the methoxybenzoyl group, resulting in different chemical properties.
2-Methyloxolane-3-carbohydrazide: Contains a methyl group instead of a methoxybenzoyl group.
Uniqueness
N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide is unique due to the presence of the 4-methoxybenzoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
N'-(4-methoxybenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h4-7,11H,2-3,8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUUQGMOQAZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-pyridin-4-ylmethanone](/img/structure/B4944799.png)

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide](/img/structure/B4944808.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4944816.png)
![5-[(4-chlorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4944824.png)
![N-1,3-benzodioxol-5-yl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4944833.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-{[(2-HYDROXYPHENYL)METHYL]AMINO}BENZENE-1-SULFONAMIDE](/img/structure/B4944836.png)
![4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4944841.png)



![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B4944899.png)
![4-{5-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4944900.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B4944907.png)
